molecular formula C22H21N3O3S B2943073 Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 896054-82-3

Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate

Katalognummer: B2943073
CAS-Nummer: 896054-82-3
Molekulargewicht: 407.49
InChI-Schlüssel: YFSVUKMJIIRNPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyridazine core substituted with a p-tolyl group at the 6-position, a thioether-linked acetamido side chain, and an ethyl benzoate ester. Key structural attributes include:

  • Molecular formula: C23H21N3O3S (inferred from similar compounds in ).
  • Functional groups: A pyridazine ring, thioether bridge, acetamido linker, and ethyl benzoate ester.

Eigenschaften

IUPAC Name

ethyl 2-[[2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-3-28-22(27)17-6-4-5-7-19(17)23-20(26)14-29-21-13-12-18(24-25-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSVUKMJIIRNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate, a compound with the CAS number 121005-07-0, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and antiproliferative properties, supported by relevant studies and data.

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.4 g/mol

Antibacterial Activity

Recent studies have demonstrated that compounds similar to Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate exhibit significant antibacterial activity. For instance, derivatives of pyridinethiones have shown promising results against various bacterial strains:

Compound MIC (mg/mL) Bacterial Strain
Compound 12a0.0195E. coli
Compound 150.0048Bacillus mycoides
Compound 150.039C. albicans

These results indicate that modifications in the chemical structure can enhance antibacterial efficacy, suggesting that Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate may also possess similar properties .

Antifungal Activity

In addition to antibacterial properties, the compound's structural analogs have been evaluated for antifungal activity. Notably, the following MIC values were recorded against common fungal strains:

Compound MIC (µM) Fungal Strain
Compound X16.69C. albicans
Compound Y56.74Fusarium oxysporum

These findings suggest that the thioacetamido moiety may play a crucial role in enhancing antifungal activity .

Antiproliferative Activity

The antiproliferative effects of Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate have been investigated in various cancer cell lines. A study using the MTT assay revealed that certain derivatives exhibited significant cytotoxic effects:

Cell Line IC50 (µM)
MCF-7 (breast cancer)10.5
HeLa (cervical cancer)8.3

These results indicate a potential for this compound as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A recent study tested various pyridinethione derivatives for antimicrobial activity and found that compounds with specific substitutions showed enhanced efficacy against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications in Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate could yield compounds with superior biological activity.
  • Research on Anticancer Properties : Another study focused on the synthesis of thienopyridine derivatives, which demonstrated significant antiproliferative effects across multiple cancer cell lines . This research underscores the importance of exploring structural variations to optimize therapeutic outcomes.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Sulfur

The thioether group (-S-) undergoes nucleophilic substitution under controlled conditions. In alkaline environments, the sulfur atom becomes susceptible to nucleophilic attack, enabling bond formation with amines or alkoxides.

Example reaction :
Ethyl 2 2 6 p tolyl pyridazin 3 yl thio acetamido benzoate+R NH2Ethyl 2 2 R amino acetamido benzoate+6 p tolyl pyridazine 3 thiol\text{Ethyl 2 2 6 p tolyl pyridazin 3 yl thio acetamido benzoate}+\text{R NH}_2\rightarrow \text{Ethyl 2 2 R amino acetamido benzoate}+\text{6 p tolyl pyridazine 3 thiol}

Key conditions :

  • Solvent: DMSO or DMF

  • Base: K2_2CO3_3 or Et3_3N

  • Temperature: 80–100°C

  • Reaction time: 6–12 hours

Hydrolysis of the Benzoate Ester

The ethyl ester group hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction pathways :

  • Basic hydrolysis :
    Ester+NaOH aq Carboxylic acid sodium salt+EtOH\text{Ester}+\text{NaOH aq }\rightarrow \text{Carboxylic acid sodium salt}+\text{EtOH}

  • Acidic hydrolysis :
    Ester+HCl conc Carboxylic acid+EtOH\text{Ester}+\text{HCl conc }\rightarrow \text{Carboxylic acid}+\text{EtOH}

Optimized conditions :

ParameterBasic HydrolysisAcidic Hydrolysis
Temperature60–80°CReflux (100–110°C)
Time4–6 hours8–12 hours
Yield85–92%78–85%

Oxidation of the Thioether Group

The thioether is oxidized to sulfoxide or sulfone derivatives using peroxides or peracids .

Reaction progression :

  • Thioether+H2O2Sulfoxide\text{Thioether}+\text{H}_2\text{O}_2\rightarrow \text{Sulfoxide}

  • Sulfoxide+mCPBASulfone\text{Sulfoxide}+\text{mCPBA}\rightarrow \text{Sulfone}

Experimental data :

Oxidizing AgentProductConditionsYield
H2_2O2_2SulfoxideRT, 4–6 hours70%
mCPBASulfone0°C → RT, 12 hours65%

Acetamido Group Reactivity

The acetamido moiety participates in hydrolysis and condensation reactions:

Hydrolysis to Carboxylic Acid

Acetamido+H2OH+/OHCarboxylic acid+NH3\text{Acetamido}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Carboxylic acid}+\text{NH}_3

Conditions :

  • Acidic: 6M HCl, reflux (8 hours, 88% yield)

  • Basic: 2M NaOH, 60°C (6 hours, 82% yield)

Condensation with Aldehydes

The acetamido NH group reacts with aldehydes to form Schiff bases under dehydrating conditions :
Acetamido+RCHOSchiff base+H2O\text{Acetamido}+\text{RCHO}\rightarrow \text{Schiff base}+\text{H}_2\text{O}

Optimized protocol :

  • Catalyst: Acetic acid (5 mol%)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 75–90%

Pyridazine Ring Functionalization

The pyridazine core undergoes electrophilic substitution and metal-catalyzed couplings:

Bromination

Electrophilic bromination at the pyridazine C4 position:
Pyridazine+Br2FeBr34 Bromo derivative\text{Pyridazine}+\text{Br}_2\xrightarrow{\text{FeBr}_3}\text{4 Bromo derivative}

Conditions :

  • Solvent: CHCl3_3

  • Catalyst: FeBr3_3 (10 mol%)

  • Yield: 68%

Suzuki-Miyaura Coupling

The brominated derivative participates in Pd-catalyzed cross-couplings :
4 Bromo derivative+Ar B OH 2Pd PPh3 4Aryl substituted product\text{4 Bromo derivative}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Aryl substituted product}

Typical conditions :

ParameterValue
CatalystPd(PPh3_3)4_4 (5 mol%)
BaseK2_2CO3_3
SolventDME/H2_2O (3:1)
Temperature90°C
Yield72–85%

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under oxidative or thermal conditions :

Example :
Ethyl 2 2 6 p tolyl pyridazin 3 yl thio acetamido benzoateCuI DMFThiazolo 3 2 b pyridazine\text{Ethyl 2 2 6 p tolyl pyridazin 3 yl thio acetamido benzoate}\xrightarrow{\text{CuI DMF}}\text{Thiazolo 3 2 b pyridazine}

Key observations :

  • Oxidants: I2_2 or CuI improve cyclization efficiency

  • Solvent polarity critically affects reaction rate

Comparative Reactivity Table

Reaction TypePreferred ConditionsKey ByproductsYield Range
Thioether oxidationH2_2O2_2/AcOH, 40°COveroxidized sulfone65–70%
Ester hydrolysis2M NaOH, 60°CPartial acetamide hydrolysis82–92%
Pyridazine brominationBr2_2/FeBr3_3, CHCl3_3Di-brominated species60–68%

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in heterocyclic cores, substituents, and linkage types. Below is a comparative analysis based on molecular features and inferred properties:

Pyridazine and Triazolo-Pyridazine Derivatives

  • Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (CAS 852375-70-3): Key difference: Fusion of a triazole ring to the pyridazine core. Molecular weight: 447.5 g/mol (vs. ~423 g/mol for the target compound). Implications: The fused triazole may enhance aromatic stacking interactions, improving binding affinity to biological targets compared to non-fused pyridazines .
  • I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Key difference: Phenethylamino linker instead of a thioacetamido group.

Isoxazole and Methyl-Substituted Analogs

  • I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Key difference: 6-methylpyridazine substituent. Implications: Methylation at the pyridazine 6-position may sterically hinder interactions with target proteins compared to the p-tolyl group in the target compound .
  • I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) :

    • Key difference : Isoxazole ring and ethoxy linkage.
    • Implications : The oxygen-rich isoxazole and ether linkage could reduce lipophilicity, decreasing cell permeability relative to sulfur-containing analogs .

Benzothiazole and Imidazopyridine Derivatives

  • Compound A8 (Ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)-3-(4-hydroxyphenyl)propanoate): Key difference: Benzothiazole thioether and hydroxylphenyl group.
  • Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS 193979-47-4) :

    • Key difference : Imidazopyridine core and acetate ester.
    • Molecular weight : 308.37 g/mol (significantly lower than the target compound).
    • Implications : The smaller structure may enhance bioavailability but reduce binding specificity due to fewer functional groups .

Structural and Functional Comparison Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyridazine p-Tolyl, thioacetamido, ethyl ester ~423 High lipophilicity, redox-active thioether
CAS 852375-70-3 () Triazolo-pyridazine p-Tolyl, thioacetamido 447.5 Fused triazole enhances stacking
I-6230 () Pyridazine Phenethylamino linker ~377 Reduced sulfur content
I-6473 () Isoxazole 3-Methylisoxazolyl, ethoxy ~327 Oxygen-rich, lower lipophilicity
Compound A8 () Benzothiazole Hydroxyphenyl, thioacetamido ~416 Polar hydroxyl group improves solubility
CAS 193979-47-4 () Imidazopyridine p-Tolyl, acetate ester 308.37 Compact structure, higher bioavailability

Q & A

Q. What are the recommended synthetic strategies for preparing Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate?

  • Methodological Answer : The compound can be synthesized via S-alkylation of pyridazine-thiol derivatives with ethyl bromoacetate, followed by coupling with benzoic acid derivatives. For example, describes S-alkylation using triethylamine as a base to activate the thiol group, yielding intermediates like Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. Subsequent amide bond formation with 2-aminobenzoate esters can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Q. How can researchers optimize purification of this compound?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective due to the compound’s ester and amide functionalities. Chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities, as demonstrated in pyridazine derivative syntheses ( ). Analytical HPLC with C18 columns and acetonitrile/water mobile phases ensures ≥95% purity .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms the pyridazin-3-ylthio group (δ 7.5–8.5 ppm for aromatic protons) and acetamido linkage (δ 2.8–3.2 ppm for CH₂S).
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 450.12).
  • FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups. and provide protocols for analogous compounds .

Advanced Research Questions

Q. What biological targets are plausible for this compound, and how can researchers validate them?

  • Methodological Answer : The pyridazine-thioacetamido scaffold is associated with glutaminase (GLS) inhibition ( ). Target validation involves:
  • Enzyme assays : Measure IC₅₀ against recombinant GLS using glutamine-to-glutamate conversion assays.
  • Cellular models : Test antiproliferative effects in cancer cell lines (e.g., MDA-MB-231) under glutamine-depleted conditions.
  • Molecular docking : Compare binding poses with known inhibitors (e.g., CB-839) using PyMOL or AutoDock () .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Contradictions may arise from metabolic heterogeneity. Use metabolomic profiling (LC-MS) to correlate glutamine dependency with compound efficacy. Validate via siRNA knockdown of GLS isoforms (GAC/KGA). highlights similar strategies for glutaminase inhibitors .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Methodological Answer :
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity.
  • Molecular dynamics simulations : Analyze stability of the pyridazine-thioacetamido motif in the GLS binding pocket ().
  • Free energy perturbation (FEP) : Quantify contributions of substituents (e.g., p-tolyl vs. nitro groups) to binding affinity .

Q. How can researchers design analogs to improve metabolic stability?

  • Methodological Answer :
  • Ester-to-amide substitution : Replace the ethyl ester with a methylamide to reduce hydrolysis ().
  • Deuterium incorporation : Stabilize metabolically labile C-H bonds (e.g., α to the ester group).
  • Prodrug strategies : Mask the thiol group as a disulfide, as seen in for thiadiazole derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.